ethyl 2-(3-chlorobenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Overview
Description
The compound “ethyl 2-(3-chlorobenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate” is a complex organic molecule that contains several functional groups, including an amide, a cyano group, and a carboxylate ester. It also features a thieno[2,3-c]pyridine core, which is a bicyclic heterocycle containing sulfur and nitrogen .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the thieno[2,3-c]pyridine core, followed by functionalization with the appropriate groups .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thieno[2,3-c]pyridine core, with the various functional groups attached at the appropriate positions. The presence of these functional groups would likely have a significant impact on the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of its functional groups. For example, the amide and ester groups could undergo hydrolysis, while the cyano group could be reduced to an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the presence of its functional groups. For example, the compound’s solubility would be affected by the polar amide and ester groups, while its melting and boiling points would be influenced by its molecular weight and the presence of intermolecular forces .Scientific Research Applications
Synthesis Methodologies
Research has delved into innovative synthesis methodologies involving this compound. For instance, a phosphine-catalyzed [4 + 2] annulation process has been developed to synthesize highly functionalized tetrahydropyridines, utilizing ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon. This process yields ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high regioselectivity and excellent yields (Zhu, Lan, & Kwon, 2003). Additionally, the synthesis of novel 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates has been explored, revealing insights into their spectral-fluorescent properties and chemical structure correlations (Ershov et al., 2019).
Photophysical Properties
The photophysical properties of thieno[2,3-b]pyridine derivatives have been systematically studied, revealing a correlation between their spectral-fluorescent properties and chemical structure. This research offers a foundation for further exploration of these compounds in various scientific applications, potentially including organic electronics and fluorescence-based sensors (Ershov et al., 2019).
Future Directions
Given the biological activity exhibited by many thieno[2,3-c]pyridine derivatives , this compound could be of interest for further study. Potential areas of research could include the synthesis of analogs, investigation of its biological activity, and exploration of its potential uses in medicinal chemistry.
Properties
IUPAC Name |
ethyl 2-[(3-chlorobenzoyl)amino]-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c1-2-25-18(24)22-7-6-13-14(9-20)17(26-15(13)10-22)21-16(23)11-4-3-5-12(19)8-11/h3-5,8H,2,6-7,10H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTXFRHUZAHAHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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